1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine
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Overview
Description
1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine is a chemical compound with the molecular formula C11H11BrF3N and a molecular weight of 294.11 g/mol . This compound features a pyrrolidine ring attached to a phenyl ring substituted with bromine and trifluoromethyl groups. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-(trifluoromethyl)benzaldehyde and pyrrolidine.
Reaction Conditions: The key step involves the condensation of 4-bromo-3-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.
Chemical Reactions Analysis
1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Pharmaceutical Research: It serves as a precursor in the development of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
it is believed to interact with specific molecular targets and pathways, such as neurotransmitter receptors or enzymes, to exert its effects . Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine can be compared with other similar compounds, such as:
1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidine: This compound has a piperidine ring instead of a pyrrolidine ring, which may result in different biological activities and properties.
1-(4-Bromo-3-(trifluoromethyl)phenyl)azetidine: This compound features an azetidine ring, which is a four-membered ring, and may exhibit different reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and trifluoromethyl groups, which can influence its chemical and biological properties.
Properties
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-10-4-3-8(16-5-1-2-6-16)7-9(10)11(13,14)15/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAADJOKDWETRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650571 |
Source
|
Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-86-1 |
Source
|
Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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